6-Methoxyisoquinoline-5-carbonitrile
Overview
Description
6-Methoxyisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 925931-94-8 . It has a molecular weight of 184.2 and its IUPAC name is 6-methoxy-5-isoquinolinecarbonitrile .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-methoxybenzaldehyde with nitromethane at a temperature of 20℃, resulting in 3-methoxy-β-nitrostyrene .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9 (8)10 (11)6-12/h2-5,7H,1H3 . The exact mass of the molecule is 159.068420 .Chemical Reactions Analysis
The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, and then obtains the target compound in dehydrogenation 6-Methoxyisoquinoline .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Fluorescence Derivatization
- Application in High-Performance Liquid Chromatography (HPLC): A derivative, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been utilized as a sensitive fluorescence derivatization reagent for alcohols in HPLC. This reagent reacts with alcohols or phenol to produce fluorescent esters that can be separated on a reversed-phase column (Yoshida, Moriyama & Taniguchi, 1992).
Synthetic Chemistry
- Synthesis of Complex Compounds: 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, closely related to 6-Methoxyisoquinoline-5-carbonitrile, serve as starting materials for synthesizing complex structures like lamellarin U and lamellarin G trimethyl ether (Liermann & Opatz, 2008).
- Synthesis of Antimicrobial Compounds: New 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi (Hagrs, Bayoumi, El-Gamal, Mayhoub & Abulkhair, 2015).
Corrosion Inhibition
- Use in Corrosion Inhibition for Metals: Quinoline derivatives, including those related to this compound, have been studied as corrosion inhibitors for mild steel in acidic medium. Their effectiveness was assessed through various methods such as electrochemical impedance spectroscopy and surface analysis techniques (Singh, Srivastava & Quraishi, 2016).
Molecular and Computational Studies
- Computational Studies on Corrosion Inhibition: Computational analysis has been conducted to understand the adsorption and corrosion inhibition properties of novel quinoline derivatives, including this compound, on iron surfaces. This research combines quantum chemical calculations and molecular dynamics simulation (Erdoğan, Safi, Kaya, Işın, Guo & Kaya, 2017).
Chemosensors Development
- Chemosensors for Metal Ion Detection: this compound derivatives have been used to develop chemosensors for detecting metal ions like Pd2+ and Cd2+. These chemosensors exhibit selective and sensitive responses, making them useful in environmental monitoring and safety applications (Shally et al., 2020).
Spectrofluorometric Studies
- Spectrofluorometric Analysis: A study synthesized a blue-emitting compound using 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, a close relative of this compound. This compound was investigated for its fluorescence properties and potential analytical applications (Afzal et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-methoxyisoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXCWASUZDBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50853927 | |
Record name | 6-Methoxyisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925931-94-8 | |
Record name | 6-Methoxyisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ISOQUINOLINECARBONITRILE, 6-METHOXY- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce 6-methoxyisoquinoline-5-carbonitrile as described in the research?
A1: The research [] outlines a novel, multi-step synthesis of this compound. This compound is a valuable intermediate in the production of various drugs and dyes. The significance of the described route lies in its efficiency and relatively mild reaction conditions. Key features include:
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